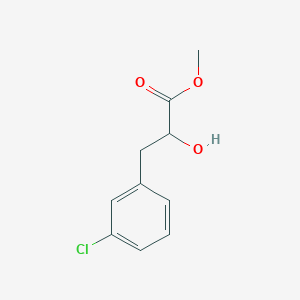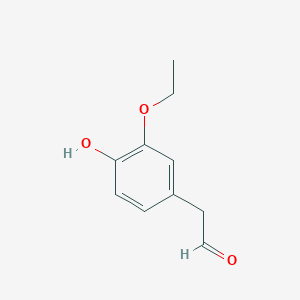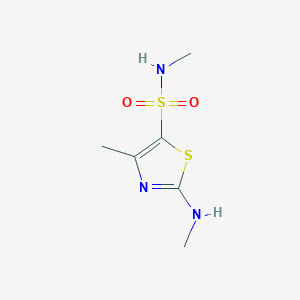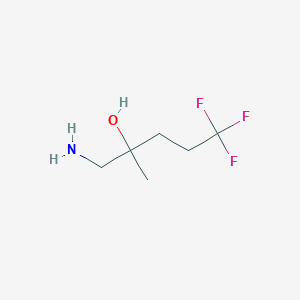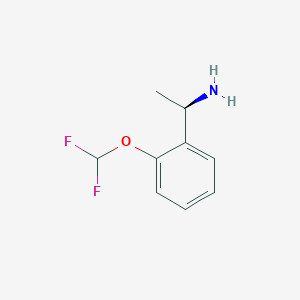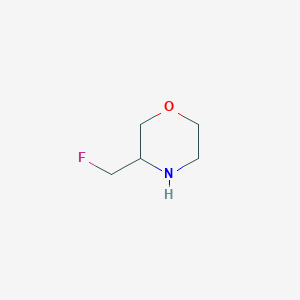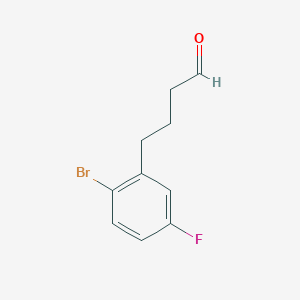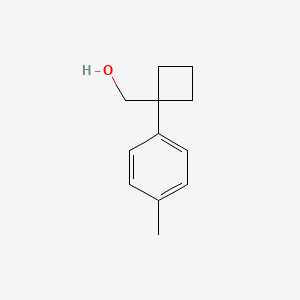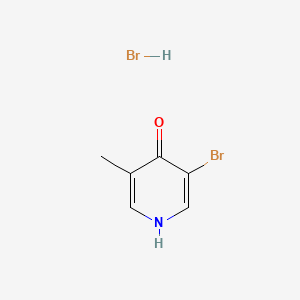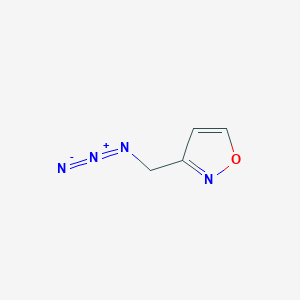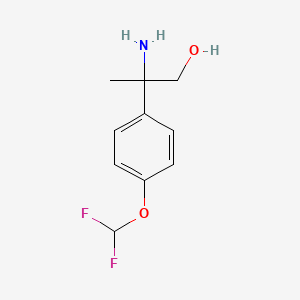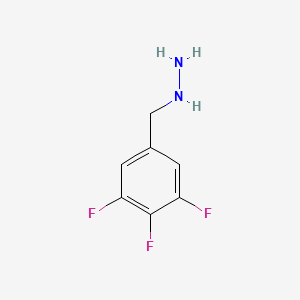![molecular formula C8H14O3 B13592539 [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a 2-methyl-1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 2-methyl-1,3-dioxolane under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on various biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine: In medicine, this compound could be explored for its potential pharmacological properties. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol: shares structural similarities with other cyclopropyl and dioxolane derivatives.
Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol moiety.
2-Methyl-1,3-dioxolane: A compound with a similar dioxolane ring structure.
Uniqueness: The uniqueness of this compound lies in its combined cyclopropyl and dioxolane structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
[1-(2-methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H14O3/c1-7(10-4-5-11-7)8(6-9)2-3-8/h9H,2-6H2,1H3 |
InChI Key |
KUXYVHJHQMKRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
